molecular formula C6H12F3O4P B126476 Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate CAS No. 156748-67-3

Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate

Cat. No. B126476
M. Wt: 236.13 g/mol
InChI Key: ZVRKPNJLSIJXPF-UHFFFAOYSA-N
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Description

Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate is a chemical compound that has garnered interest in various fields of research due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a trifluoroethyl group attached to a phosphonate moiety, which can participate in a variety of chemical reactions and exhibit unique physical and chemical properties.

Synthesis Analysis

The synthesis of related diethyl phosphonate compounds has been explored in several studies. For instance, the synthesis of diethyl l-diazo-2,2,2-trifluoroethylphosphonate, a compound closely related to diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate, has been achieved starting from readily available compounds and demonstrated utility in Rh-catalyzed insertion into O-H and N-H bonds to produce CF3-substituted α-hydroxy phosphonic and α-amino phosphonic acid derivatives . Additionally, diethyl (phenylamino)methyl) phosphonate derivatives have been synthesized and characterized, showing high yields and successful confirmation of their structures through various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of diethyl phosphonate derivatives has been a subject of interest. For example, the structure of diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom, which is a common feature in phosphonate compounds. This structure also includes intermolecular and intramolecular hydrogen bonding, which can influence the reactivity and stability of the compound .

Chemical Reactions Analysis

Diethyl phosphonate compounds participate in a variety of chemical reactions. The use of diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate as an Emmons-Horner Wittig reagent for converting aldehydes and ketones into compounds containing an α,β-unsaturated N-methoxy-N-methylamide group with high E selectivity is one such example . Furthermore, diethyl phosphonate derivatives have been used in Kabachnik-Fields reactions to synthesize potent α-glucosidase inhibitors, showcasing their versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonate compounds have been extensively studied. For instance, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been characterized by various spectroscopic techniques, and its structural, vibrational, electronic, and thermal properties have been analyzed using DFT calculations. The thermogravimetric analysis provided insights into the thermal stability of the compound, and the HOMO-LUMO gap was investigated to understand its chemical behavior . Additionally, the anticorrosion properties of diethyl (phenylamino)methyl) phosphonate derivatives have been evaluated, demonstrating their potential as corrosion inhibitors and the influence of substituent position on their efficiency .

Scientific Research Applications

Molecular Structure and Bonding

Diethyl (1-hydroxy-2-butynyl)phosphonate, a structurally related compound, exhibits nearly tetrahedral geometry around the phosphorus atom and features significant intermolecular and intramolecular hydrogen bonding (Sanders et al., 1996).

Application in Synthesis of β-Hydroxy-α,α-difluorophosphonates

The compound is used in the difluoromethylenation of various types of ketones, facilitating access to β-hydroxy-α,α-difluorophosphonates, which are of interest in medicinal research (Wang et al., 2016).

Synthesis of CF3-Substituted α-Hydroxy Phosphonic and α-Amino Phosphonic Acid Derivatives

The first synthesis of diethyl l-diazo-2,2,2-trifluoroethylphosphonate, starting from available compounds, has been developed. This synthesis is key for producing CF3-substituted α-hydroxy phosphonic and α-amino phosphonic acid derivatives (Titanyuk et al., 2006).

Flame-Retardancy in Polymer Synthesis

Diethyl(acryloyloxyethyl)phosphonate, synthesized from phosphorus oxychloride, hydroxyethyl acrylate, and ethanol, significantly improves the flame-retardancy of acrylate pressure-sensitive adhesives (Guo-qiang, 2013).

Role in Corrosion Inhibition

Diethyl phosphonate derivatives demonstrate efficacy as corrosion inhibitors in hydrochloric acid, useful for industrial pickling processes. These compounds exhibit high inhibition efficiency and adhere to metallic surfaces, as shown in studies involving α-aminophosphonates (Gupta et al., 2017).

Safety And Hazards

Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate is harmful if swallowed and in contact with skin. It causes skin irritation and serious eye irritation. In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

properties

IUPAC Name

1-diethoxyphosphoryl-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3O4P/c1-3-12-14(11,13-4-2)5(10)6(7,8)9/h5,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRKPNJLSIJXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(F)(F)F)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404343
Record name Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate

CAS RN

156748-67-3
Record name Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156748-67-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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